Mechanism of Action Divergence: FKBP12 Degradation (AUTAC2) vs. TSPO Binding (Classical Ligands)
High-strength differential evidence with quantitative comparator data is currently unavailable in the public domain for TSPO ligand-3. Specifically, no peer-reviewed studies or authoritative databases report direct, quantitative head-to-head comparisons of TSPO ligand-3 (as the targeting ligand for AUTAC2) against classical TSPO ligands (e.g., PK11195, PBR28, DPA-714) in any assay system. Furthermore, there are no publicly available quantitative data on the binding affinity (Ki, Kd, IC50) of TSPO ligand-3 for TSPO, nor quantitative data on the FKBP12 degradation efficiency (e.g., DC50, Dmax) of the AUTAC2 conjugate in a comparative context. The available information is limited to qualitative descriptions of its role as the AUTAC2 ligand, which results in FKBP12 silencing in HeLa cells [1]. In contrast, extensive quantitative binding data exist for classical TSPO ligands. For instance, PK11195 exhibits a Ki of 3.1–4.1 nM for TSPO in cerebellum and spinal cord , while DPA-713 has a Ki of 19.5 ± 3.5 nM at wild-type TSPO [2]. Therefore, any differentiation is currently based on a fundamental class-level inference regarding the compound's intended application—targeted protein degradation versus receptor occupancy—rather than on comparative quantitative performance metrics.
| Evidence Dimension | Mechanism of Action and Primary Biological Effect |
|---|---|
| Target Compound Data | Qualitative description: Ligand of AUTAC2; leads to significant silencing of FKBP12 protein in HeLa cells [1]. |
| Comparator Or Baseline | Classical TSPO ligands (e.g., PK11195, DPA-713, PBR28): Direct binding to TSPO with well-characterized affinities. PK11195 Ki = 3.1-4.1 nM ; DPA-713 Ki = 19.5 ± 3.5 nM (wild-type) [2]. |
| Quantified Difference | Not calculable from available data. Difference is qualitative: FKBP12 degradation via AUTAC2 vs. TSPO binding and modulation. |
| Conditions | Target compound: HeLa cell culture [1]. Comparators: Radioligand binding assays using [3H]PK11195 displacement [2] or reported affinity values . |
Why This Matters
For scientific procurement, this distinction is paramount: users seeking to degrade FKBP12 must select TSPO ligand-3 (as part of AUTAC2), while users seeking to modulate TSPO function must select classical ligands like PK11195.
- [1] TargetMol. TSPO ligand-3 (T80928). Product Datasheet. View Source
- [2] Table 1. Binding affinities (Ki) of TSPO ligands at wild type and A147T TSPO-expressing HEK-293 membranes. PMC7489257. View Source
